2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.62. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Pharmacological Studies
2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride has been a point of interest in chemical synthesis and pharmacological studies. A study by Girisha et al. (2010) involved the synthesis of a series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines, which were then screened for analgesic and anti-inflammatory activity, showing promising results (Girisha, K. S., Kalluraya, B., Narayana, Vijaya, & Padmashree, 2010). Similarly, Antre et al. (2011) synthesized novel pyrazolone derivatives attached to a pyrimidine moiety, evaluating their anti-inflammatory, analgesic, and antipyretic activities. Their findings suggest that certain substitutions on the phenyl ring of amino pyrimidine exhibit significant pharmacological activities (Antre, R. V., Cendilkumar, A., Goli, D., Andhale, G., & Oswal, R., 2011).
Corrosion Inhibition
Vikneshvaran and Velmathi (2019) investigated the corrosion inhibition behavior of certain L-Tryptophan based chiral Schiff bases on carbon steel in acidic environments. The study provides insights into the adsorption mechanisms of these compounds and their effectiveness in corrosion inhibition (Vikneshvaran, S. & Velmathi, S., 2019).
Anti-inflammatory and Antimicrobial Activities
Bekhit et al. (2005) synthesized a series of 1H‐pyrazole derivatives and evaluated them for their anti‐inflammatory and antimicrobial activities. They discovered that certain compounds in the series displayed potent anti-inflammatory and antimicrobial properties, with one compound, in particular, showing the most promise in the study (Bekhit, A., Ashour, H., & Guemei, A., 2005).
Environmental Applications
Research by Singh et al. (2020) explored the use of environmentally friendly corrosion inhibitors during the acidizing process, which is crucial in industrial operations. The study highlights the synthesis and efficiency of a novel corrosion inhibitor for N80 steel in an acidic medium, demonstrating its high inhibition potential (Singh, Ambrish, Ansari, K. R., Chauhan, D. S., Quraishi, M., Lgaz, H., & Chung, I., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to inhibit the activity of ache, an enzyme crucial for nerve impulse transmission .
Biochemical Pathways
Inhibition of ache, as seen with similar compounds, can affect cholinergic neurotransmission, leading to changes in nerve impulse transmission .
Result of Action
Similar compounds have been reported to cause significant behavioral changes and body movement impairment in organisms due to their inhibitory effect on ache .
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4(6(10)11)9-3-5(7)2-8-9;/h2-4H,7H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKNFYIGSKGCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.